5-Fluoro-2-methylisoindolin-1-one
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Overview
Description
5-Fluoro-2-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-fluoro-2-nitrobenzaldehyde with methylamine followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as iron powder and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-Fluoro-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylindole: Similar in structure but lacks the isoindolinone ring.
2-Methylisoindolin-1-one: Lacks the fluorine atom.
5-Fluoroisoindolin-1-one: Lacks the methyl group.
Uniqueness
5-Fluoro-2-methylisoindolin-1-one is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8FNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
KIBXTNBHHWRGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)F |
Origin of Product |
United States |
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